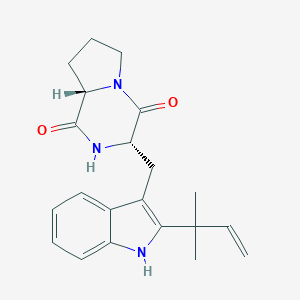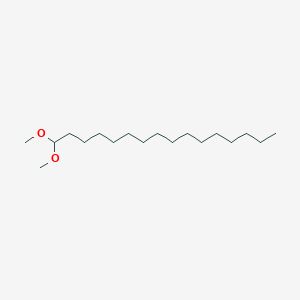
4-(2-(丙基氨基)乙基)吲哚-2-酮
描述
4-(2-(Propylamino)ethyl)indolin-2-one (4-PEI) is an indole derivative that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in methanol and ethanol. In the laboratory setting, 4-PEI is often used as a reagent in organic synthesis and as a starting material in the synthesis of various organic compounds. In addition, 4-PEI has been studied for its potential biochemical and physiological effects, as well as its ability to act as a catalyst in various laboratory experiments.
科学研究应用
多巴胺能激动剂
“4-(2-(丙基氨基)乙基)吲哚-2-酮”是合成多巴胺能激动剂的关键中间体 . 多巴胺能激动剂是一类用于治疗多种疾病的药物。
帕金森病的治疗: 该化合物的主要应用之一是用于治疗帕金森病 . 帕金森病是一种神经退行性疾病,主要影响大脑特定区域中产生多巴胺的神经元。
restless legs syndrome的治疗: 该化合物还用于治疗 restless legs syndrome . restless legs syndrome (RLS) 是一种会导致腿部无法控制地移动的疾病,通常是由于不舒服的感觉引起。
蛋白激酶抑制剂
“4-(2-(丙基氨基)乙基)吲哚-2-酮”的另一个主要应用是合成蛋白激酶抑制剂 . 蛋白激酶是通过化学方式将磷酸基团添加到其他蛋白质中(磷酸化)来修饰其他蛋白质的酶。抑制这些酶可能是治疗癌症等疾病的治疗策略。
潜在的抗癌剂: 可以使用“4-(2-(丙基氨基)乙基)吲哚-2-酮”合成的蛋白激酶抑制剂,如 5a 和 5b,可能作为抗癌剂有用 . 这些抑制剂可以阻断某些促进细胞生长和存活的蛋白质,从而杀死癌细胞或减缓其生长。
双相抑郁症的治疗
该化合物也正在作为治疗双相抑郁症的药物进行测试<a aria-label="1: " data-citationid="a314ac32-1e37-006
作用机制
Target of Action
The compound 4-(2-(Propylamino)ethyl)indolin-2-one is primarily targeted towards dopamine receptors and protein kinases . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a key role in cell signaling .
Mode of Action
For instance, when interacting with dopamine receptors, it may act as an agonist, mimicking the action of dopamine and stimulating the receptor .
Result of Action
The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one’s action depend on its interaction with its targets. As a dopamine receptor agonist, it can stimulate dopamine receptors, potentially leading to effects such as improved mood or increased motor function . As a protein kinase inhibitor, it can inhibit the activity of protein kinases, potentially leading to effects such as slowed cell growth or induced cell death .
未来方向
The future directions of “4-(2-(Propylamino)ethyl)indolin-2-one” could potentially involve further exploration of its use in the synthesis of dopamine receptor agonists and protein kinase inhibitors . As it is a key intermediate in the synthesis of these compounds, advancements in the synthesis process of “4-(2-(Propylamino)ethyl)indolin-2-one” could have significant implications for the development of treatments for conditions such as Parkinson’s disease and restless legs syndrome .
属性
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439266 | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106916-16-9 | |
| Record name | SKF-104557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-104557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















